molecular formula C10H15NO2S B1332431 tert-butyl N-(5-methylthiophen-2-yl)carbamate CAS No. 62188-21-0

tert-butyl N-(5-methylthiophen-2-yl)carbamate

Cat. No. B1332431
CAS RN: 62188-21-0
M. Wt: 213.3 g/mol
InChI Key: MRPLSXXSBGWVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl N-(5-methylthiophen-2-yl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is part of a broader class of tert-butyl carbamates, which are known for their utility in organic synthesis due to their protective group properties and their ability to undergo a range of chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the tert-butyl group providing steric bulk that can influence the reactivity and physical properties of the molecule. For instance, the structure-activity relationship studies of tert-butyl-2-[4-(substituted-ethynyl)phenyl]-1,3-dithianes have shown that the substituents on the ethynyl moiety significantly affect the potency of these compounds as chloride channel blockers .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile in chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be used as sources for various synthons, as demonstrated by the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and electrophiles to produce functionalized carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The protonation sites and dissociation mechanisms of tert-butylcarbamates have been studied in the context of tandem mass spectrometric assays, revealing that protonation can occur at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds can be affected by intramolecular hydrogen bonding and solvation effects. Furthermore, the oxidation of tert-butyl carbamates can lead to various products, depending on the specific substituents and reaction conditions .

Scientific Research Applications

Application 1: Ketoreductase-assisted synthesis

  • Summary of the Application : The compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
  • Methods of Application : The process involves the use of ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . Optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and > 99% chiral selectivity .
  • Results or Outcomes : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

Application 2: Synthesis of Ceftolozane

  • Summary of the Application : The compound is used in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
  • Methods of Application : The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
  • Results or Outcomes : The important intermediate product in the synthesis of ceftolozane, tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, was obtained in an overall yield of 59.5% .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(5-methylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPLSXXSBGWVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351984
Record name tert-butyl N-(5-methylthiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-methylthiophen-2-yl)carbamate

CAS RN

62188-21-0
Record name tert-butyl N-(5-methylthiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-methylthiophen-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-methylthiophene-2-carboxylic acid (5 g, 35.2 mmol) in tert-butanol (99 mL) was added Et3N (3.91 g, 38.7 mmol) and diphenyl phosphoryl azide (10.65 g, 38.7 mmol). The reaction mixture was heated to 65° C. for 4 h, then refluxed for 4 h. The volatiles were removed under reduced pressure and the residual crude material was purified by flash chromatography on silica gel (DCM/MeOH: 98/2) to give the title compound (7 g, 75%): 1HNMR (DMSO) δ 10.10 (s, 1H), 6.43 (d, J=2 Hz, 1H), 6.29 (d, J=2 Hz, 1H), 2.30 (s, 3H), 1.42 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 5-methyl thiophene-2-carboxylic acid (1.42 g, 10.0 mmol), triethylamine (1.50 mL, 10.8 mmol) and diphenyl phosphoryl azide (2.15 mL, 10.0 mmol) in tBuOH (20 mL) was stirred at reflux for 5 h. tBuOH was removed in vacuo. Et2O and water were added. The organic phase was washed with 5% NaHCO3, then with 1N NaOH, and filtered. The filtrate was dried over Na2SO4, concentrated in vacuo to give tert-butyl 5-methylthiophen-2-ylcarbamate as a solid (0.825 g).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.